molecular formula C16H19BrN2O3 B3963358 tert-butyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

tert-butyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No.: B3963358
M. Wt: 367.24 g/mol
InChI Key: UHUWIERWWPTIOF-UHFFFAOYSA-N
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Description

Compounds with similar structures, such as tert-butyl (4-bromophenyl)carbamate and tert-butyl N-(4-bromophenyl)-N-methylcarbamate , are known. These compounds typically consist of a tert-butyl group, a carbamate group, and a bromophenyl group .


Synthesis Analysis

While specific synthesis methods for the compound you mentioned are not available, similar compounds are often synthesized through various methods, including electrophilic substitution and transesterification .


Molecular Structure Analysis

The molecular structure of similar compounds, such as tert-butyl (4-bromophenyl)carbamate, consists of a tert-butyl group, a carbamate group, and a bromophenyl group .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve the cleavage of the C−O bond in tert-butyl carbamates, carbonates, esters, and ethers .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as tert-butyl (4-bromophenyl)carbamate, include a molecular formula of C11H14BrNO2, an average mass of 272.138 Da, and a monoisotopic mass of 271.020782 Da .

Mechanism of Action

The mechanism of action for these types of compounds is not well-defined and can vary greatly depending on the specific compound and its use. For example, some compounds may act as intermediates in the synthesis of other compounds .

Safety and Hazards

Safety data sheets for similar compounds, such as 4-tert-Butylphenol, indicate that they may cause skin irritation, serious eye damage, and are suspected of damaging fertility or the unborn child .

Future Directions

The future directions of research and development in this field could involve the synthesis of new compounds with similar structures for various applications. For example, certain precursors used in the manufacture of fentanyl and its analogues have been placed under international control, which could impact the synthesis of related compounds .

Properties

IUPAC Name

tert-butyl 4-(4-bromophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O3/c1-9-12(14(20)22-16(2,3)4)13(19-15(21)18-9)10-5-7-11(17)8-6-10/h5-8,13H,1-4H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHUWIERWWPTIOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)Br)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
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tert-butyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
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tert-butyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 4
tert-butyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
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tert-butyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 6
tert-butyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

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